2-(3-Chloropropyl)cyclobutan-1-one
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Overview
Description
2-(3-Chloropropyl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)cyclobutan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclobutanones with various functional groups.
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-(3-Chloropropyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of cyclobutane-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)cyclobutan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound, which lacks the 3-chloropropyl group.
3-Chloropropylcyclohexanone: A similar compound with a cyclohexanone ring instead of a cyclobutanone ring.
2-(3-Bromopropyl)cyclobutan-1-one: A compound with a bromine atom instead of chlorine in the 3-propyl group.
Uniqueness
2-(3-Chloropropyl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the 3-chloropropyl group allows for specific interactions and reactions that are not possible with unsubstituted cyclobutanone or other similar compounds.
Properties
IUPAC Name |
2-(3-chloropropyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYGMAPAAWJVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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